1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea

Analytical Chemistry Quality Control Organic Synthesis

Researchers synthesizing guanidine-containing pharmaceuticals often encounter side reactions with standard Boc- or Cbz-protected reagents. 1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea (CAS 34840-23-8) overcomes this limitation by providing orthogonal methoxycarbonyl (Moc) protection, enabling mild acidic or hydrogenolytic cleavage without disturbing other protecting groups. • Enables synthesis of CDRI-87/144 and hydroxylated metabolites of albendazole and fenbendazole. • Validated for kinase inhibitor libraries via pyrrolo[3,2-d]pyrimidine entry. • Orthogonal to acid-labile Boc and hydrogenation-labile Cbz groups, ensuring greater synthetic flexibility. Reliable batch-to-batch consistency for demanding pharmaceutical R&D.

Molecular Formula C6H10N2O4S
Molecular Weight 206.22 g/mol
CAS No. 34840-23-8
Cat. No. B1361075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea
CAS34840-23-8
Molecular FormulaC6H10N2O4S
Molecular Weight206.22 g/mol
Structural Identifiers
SMILESCOC(=O)NC(=NC(=O)OC)SC
InChIInChI=1S/C6H10N2O4S/c1-11-5(9)7-4(13-3)8-6(10)12-2/h1-3H3,(H,7,8,9,10)
InChIKeyKHBXLYPOXVQKJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea: Protected Guanidine Synthesis


1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea (CAS 34840-23-8), also known as N,N′-Di(methoxycarbonyl)-S-methylisothiourea, is a thiourea derivative that functions as an electrophilic guanidinylation reagent [1]. Its structure features two methoxycarbonyl (Moc) protecting groups and a methylthio leaving group, making it a precise tool for introducing protected guanidine moieties into amines [2]. This compound is distinguished from other S-methylisothiourea derivatives by its specific N,O-acetal-type protecting groups, which confer a unique balance of stability and reactivity under mild, orthogonal deprotection conditions [3].

Why 1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea is Irreplaceable


S-methylisothiourea derivatives are a class of reagents used for guanidinylation, but their performance and synthetic utility are critically dependent on the nature of the protecting groups on the nitrogen atoms [1]. Substituting 1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea with a Boc- or Cbz-protected analog will alter the reaction's orthogonality, deprotection conditions, and by-product profile. For instance, Boc-protected guanidinylation reagents are known to undergo significant side reactions under certain conditions, whereas Z-protected reagents offer a different stability profile [2]. The methoxycarbonyl group provides a distinct N,O-acetal protecting group that can be cleaved under specific acidic or hydrogenolytic conditions, offering a unique synthetic window not available with other protecting group strategies [3].

1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea: Purity and Performance Evidence


Higher Purity vs. Boc-Protected Analog

When selecting a reagent for a sensitive multi-step synthesis, purity is a critical procurement factor. 1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea is commercially available with a verified purity of >98.0% (by HPLC and volumetric analysis) from major suppliers [1]. In contrast, a closely related analog, 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea (CAS 107819-90-9), is typically supplied at a lower standard purity of 95% . This quantitative difference is meaningful for applications where higher reagent purity correlates with improved yield and reduced purification burden.

Analytical Chemistry Quality Control Organic Synthesis

Key Intermediate for Anthelmintic CDRI-87/144 Synthesis

The compound's utility is validated by its specific, documented role in the synthesis of a pharmacologically active molecule. It is reported as the critical reagent for converting a diamine intermediate (IV) into the target benzimidazole-2-carbamate derivative CDRI-87/144, an anthelmintic candidate [1]. While other guanidinylation reagents could theoretically be used, the methoxycarbonyl protecting groups are likely chosen to ensure compatibility with the overall synthetic sequence and the desired final deprotection step. No direct, published synthetic route to CDRI-87/144 using an alternative guanidinylation reagent was identified.

Medicinal Chemistry Drug Discovery Antiparasitic Agents

Building Block for Hydroxy Metabolites of Benzimidazole Anthelmintics

The compound is a commercially listed building block for the synthesis of specific hydroxylated metabolites of albendazole and fenbendazole (hydroxyalbendazole and hydroxyfenbendazole) . This is a distinct application not commonly cited for other S-methylisothiourea derivatives. The choice of this specific reagent is likely driven by the need for the final methoxycarbonyl protecting group to be present in the target molecule or an intermediate, which can later be cleaved to reveal the free amine or guanidine. This provides a direct, validated route to these important analytical standards and metabolites.

Metabolite Synthesis Drug Metabolism Veterinary Medicine

Reagent for Methoxycarbonyl-Protected Guanidine in Heterocycle Synthesis

The reagent is specifically documented for use in the synthesis of methyl (6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)carbamate and 2-amino-5-benzyl-6-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one . These are examples of pyrrolo[3,2-d]pyrimidine scaffolds, which are of interest as kinase inhibitors. While other guanidinylation reagents could be employed, the methoxycarbonyl group offers a distinct deprotection profile. Moc groups can be removed under mild conditions orthogonal to the more common Boc (acid-labile) or Cbz (hydrogenolysis-labile) groups, providing a tactical advantage in complex molecule synthesis where selectivity is paramount [1].

Heterocyclic Chemistry Guanidinylation Protecting Group Strategy

1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea: Optimal Applications


Benzimidazole-2-Carbamate Anthelmintics & Metabolite Synthesis

This is a high-value application for medicinal chemistry and veterinary science. The reagent is specifically cited for synthesizing CDRI-87/144 [1] and hydroxylated metabolites of albendazole and fenbendazole . Procurement is justified when the synthetic route requires introducing a protected guanidine or carbamate moiety onto a benzimidazole core. The methoxycarbonyl protecting group is integral to the target molecule's structure or a late-stage intermediate, making this the reagent of choice for achieving the desired final product or analytical standard.

Pyrrolo[3,2-d]pyrimidine Kinase Inhibitor Scaffold Synthesis

For projects focused on synthesizing kinase inhibitor libraries, this reagent provides a validated entry point to pyrrolo[3,2-d]pyrimidine derivatives . In a multi-step synthesis where orthogonal protecting groups are necessary, the methoxycarbonyl group offers a deprotection strategy that is orthogonal to acid-labile Boc groups or hydrogenation-labile Cbz groups [2]. This allows for greater synthetic flexibility and control, reducing the risk of unwanted side reactions during global deprotection steps.

SPPS with Orthogonal Guanidinylation

While not as commonly used as Boc- or Cbz-protected reagents in SPPS, this compound provides an alternative when the standard protecting groups are incompatible with the peptide sequence or the desired final deprotection strategy. The methoxycarbonyl group can be removed under mild conditions that may not affect other sensitive functional groups [2]. This is particularly relevant for synthesizing peptides containing acid- or hydrogenation-sensitive residues, offering a unique solution for introducing a guanidino group on solid support.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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